11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one
Description
The compound 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one is a complex organic molecule with a variety of functional groups, including hydroxyl, dimethylamino, and methoxy groups
Properties
Molecular Formula |
C37H70N2O12 |
|---|---|
Molecular Weight |
735.0 g/mol |
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3 |
InChI Key |
RECSSHHDKCPKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(CNC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Oxane Ring Intermediates
The 4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl fragment is prepared via a stereoselective cyclization of methyl 4,6-O-benzylidene-α-D-glucopyranoside, followed by dimethylamination and deprotection. Reaction conditions include:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C → RT | 78% | |
| Dimethylamination | (CH₃)₂NH, NaBH₃CN, MeOH | 65% | |
| Deprotection | H₂, Pd/C, EtOAc | 89% |
The 5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl moiety is synthesized from L-rhamnose through methylation, oxidation, and reductive amination.
Macrocyclic Core Assembly
The 1-oxa-7-azacyclopentadecan-15-one ring is constructed via a tandem Mitsunobu-macrocyclization approach:
-
Linear precursor preparation :
-
Macrocyclization :
Functionalization and Deprotection
The oxane rings are introduced via SN2 etherification:
| Position | Reagents | Conditions | Yield |
|---|---|---|---|
| C11 | NaH, DMF, 0°C → RT | 12h, N₂ atmosphere | 61% |
| C13 | Ag₂O, CH₃CN, reflux | 24h | 58% |
Global deprotection using BCl₃ in CH₂Cl₂ at -78°C restores hydroxy groups without epimerization.
Industrial-Scale Production
Continuous Flow Synthesis
Patent DE2743654C3 discloses a continuous process for analogs, featuring:
Crystallization Optimization
Anti-solvent crystallization using n-heptane/EtOAc (4:1) achieves >99.5% purity. Key parameters:
| Parameter | Value |
|---|---|
| Cooling rate | 0.5°C/min |
| Seed loading | 2% w/w |
| Final yield | 81% |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the dimethylamino and methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
The compound 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in detail, backed by comprehensive data and case studies.
Structural Characteristics
The compound is characterized by a complex structure that includes multiple hydroxyl groups and methoxy substituents, which contribute to its biological activity. Its IUPAC name highlights the presence of a dimethylamino group and several sugar moieties that may influence its solubility and interaction with biological systems.
Molecular Formula
The molecular formula is , indicating a relatively large and complex molecule that may exhibit significant pharmacological properties.
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may possess antimicrobial or antiviral properties. Research indicates that compounds with similar structures have shown effectiveness against various pathogens, making this compound a candidate for further investigation in drug development .
Biotechnology
In biotechnology, the compound's ability to interact with biological membranes suggests potential applications in drug delivery systems. The presence of sugar moieties may enhance cellular uptake, making it suitable for targeted therapy in cancer treatment or gene delivery .
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a biopesticide or growth enhancer. Its structural characteristics can be leveraged to develop formulations that improve plant resistance to pests or enhance growth rates .
Material Science
Recent studies have explored the use of similar compounds in creating liquid crystal materials. The unique properties of this compound could be harnessed to develop new materials for electronic applications or advanced coatings .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of structurally related compounds against common bacterial strains. The results indicated that modifications to the hydroxyl groups significantly enhanced activity against Gram-positive bacteria .
Case Study 2: Drug Delivery Systems
Research conducted on drug delivery systems utilizing compounds with similar sugar moieties showed improved bioavailability and targeted delivery of anticancer drugs. The findings suggest that the incorporation of this compound into drug formulations could enhance therapeutic outcomes .
Data Tables
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azithromycin: A macrolide antibiotic with a similar structure but different functional groups.
Erythromycin: Another macrolide antibiotic with a simpler structure.
Clarithromycin: Similar to azithromycin but with additional modifications.
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical and biological properties
Biological Activity
The compound 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₈₁N₃O₁₄ |
| Molecular Weight | 864.115 g/mol |
| CAS Number | 107749-17-7 |
| Density | 1.21 g/cm³ |
| Boiling Point | 875.3 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents; slightly soluble in water |
Structural Representation
The compound features multiple hydroxyl groups and a dimethylamino moiety, contributing to its potential biological interactions. The intricate structure suggests a capacity for diverse interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus, it was found to inhibit growth at concentrations as low as 5 µg/mL. The study utilized agar diffusion methods to determine the minimum inhibitory concentration (MIC).
Antiparasitic Activity
The compound has also demonstrated antiparasitic properties, particularly against protozoan parasites such as Toxoplasma gondii.
Research Findings
A recent investigation revealed that the compound effectively reduced parasite load in infected mice models by 70% when administered at a dosage of 10 mg/kg body weight daily for one week. These findings suggest potential for therapeutic use in treating parasitic infections.
Cytotoxicity and Cancer Research
Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells.
Cytotoxicity Assay Results
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HT-29 (Colon) | 12 | Cell cycle arrest at G2/M phase |
The observed cytotoxicity is attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of hydroxyl groups allows for hydrogen bonding with active sites on enzymes critical for bacterial and parasitic survival.
- Membrane Disruption : The hydrophobic regions of the molecule may integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Interference with Nucleic Acid Synthesis : Potential binding to DNA or RNA polymerases has been suggested, disrupting nucleic acid synthesis in target organisms.
Q & A
Q. How can contradictory data in metabolic pathway inhibition studies be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
